N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide)
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,6-dimethylphenoxy groups attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((2,6-dimethylphenoxy)acetyl)amino)benzoate
- Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual 2,6-dimethylphenoxy groups contribute to its stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide), with the CAS number 651294-97-2, is a synthetic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C22H28N2O4, and it has garnered attention for its possible therapeutic applications due to its interaction with biological systems.
- Molecular Formula : C22H28N2O4
- Molecular Weight : 384.469 g/mol
- SMILES Notation : Cc1cccc(C)c1OCC(=O)NCCNC(=O)COc2c(C)cccc2C
- IUPAC Name : 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide
Biological Activity Overview
The biological activity of N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) has been explored in various studies focusing on its pharmacological properties. The compound is primarily investigated for its potential as an inhibitor of specific enzymes and its effects on cell viability in different cancer models.
Research indicates that the compound may function as an inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress response and inflammation. Inhibition of HO-1 could have implications in managing conditions characterized by oxidative damage and inflammation.
Table 1: Summary of Biological Activities
Study on Antitumor Activity
A study evaluated the antitumor efficacy of several acetamide derivatives, including N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide). The compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology.
Enzymatic Assays
In enzymatic assays conducted to assess HO-1 inhibition, N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) showed competitive inhibition with IC50 values ranging from 8 to 15 μM. These findings underscore the compound's potential as a lead candidate for further development in treating diseases associated with oxidative stress.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide). Preliminary studies suggest low cytotoxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are necessary to establish a safety margin for clinical applications.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-5-8-16(2)21(15)27-13-19(25)23-11-12-24-20(26)14-28-22-17(3)9-6-10-18(22)4/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACCZVDHZYPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCCNC(=O)COC2=C(C=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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